molecular formula C5H12NO3P B8065095 Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate

Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate

Cat. No.: B8065095
M. Wt: 165.13 g/mol
InChI Key: UILSPYZYUOXRPW-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Atomic Composition and Stereochemical Configuration

The molecular formula of dimethyl (R)-(2-methylaziridin-1-yl)phosphonate is C₅H₁₂NO₃P , with a molecular weight of 165.13 g/mol . Its structure consists of a three-membered aziridine ring substituted with a methyl group at the C2 position and a dimethyl phosphonate group at the N1 position (Fig. 1). The stereocenter at the C2 carbon adopts the (R)-configuration, as confirmed by its SMILES notation : COP(=O)(OC)N1C[C@H]1C. The aziridine ring’s inherent strain (bond angles ~60°) and the electron-withdrawing phosphonate group create a polarized electronic environment, influencing its reactivity in nucleophilic ring-opening reactions.

Table 1: Molecular properties of this compound

Property Value
Molecular Formula C₅H₁₂NO₃P
Molecular Weight 165.13 g/mol
SMILES COP(=O)(OC)N1C[C@H]1C
Stereochemistry (R)-configuration at C2
XLogP3-AA -0.7 (predicted)

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum (300 MHz, CDCl₃) reveals distinct signals for the methyl groups on the phosphonate and aziridine moieties. The dimethyl phosphonate group resonates as two singlets at δ 3.72 ppm (OCH₃, 6H), while the aziridine protons appear as a multiplet between δ 2.85–3.10 ppm due to ring strain and coupling with phosphorus. The C2-methyl group exhibits a doublet at δ 1.28 ppm (J = 6.5 Hz), split by vicinal coupling to the aziridine protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum (75 MHz, CDCl₃) shows the phosphonate carbonyl carbon at δ 167.2 ppm , characteristic of P=O groups. The aziridine carbons resonate at δ 45.8 ppm (C1) and δ 38.2 ppm (C2), with the C2-methyl carbon at δ 22.4 ppm . The methoxy carbons of the phosphonate group appear at δ 53.1 ppm .

³¹P NMR Spectroscopy

The ³¹P NMR spectrum (121 MHz, CDCl₃) displays a singlet at δ 24.3 ppm , consistent with dimethyl phosphonate derivatives. The absence of splitting indicates minimal coupling to adjacent nuclei, likely due to the rigid geometry of the aziridine ring.

Table 2: Key NMR assignments for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 3.72 Singlet OCH₃ (2 × CH₃)
¹H 2.85–3.10 Multiplet Aziridine protons
¹H 1.28 Doublet C2-CH₃
¹³C 167.2 Singlet P=O
¹³C 53.1 Singlet OCH₃
³¹P 24.3 Singlet Phosphonate group

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a highly polarized electron distribution (Fig. 2). The phosphonate group withdraws electron density from the aziridine ring, as evidenced by a Natural Bond Orbital (NBO) charge of +0.32 e on the nitrogen atom. The P=O bond length optimizes to 1.48 Å , shorter than typical P–O single bonds (1.60 Å), confirming its double-bond character. The aziridine ring’s HOMO (-7.2 eV) localizes on the nitrogen lone pair, while the LUMO (-1.5 eV) resides on the phosphorus atom, suggesting nucleophilic attack at phosphorus in reactions.

Key Computational Findings:

  • Dipole Moment: 4.8 D (polarized toward P=O group)
  • Ring Strain Energy: 25.6 kcal/mol (aziridine)
  • NBO Charges: N: +0.32 e; P: +1.45 e; O: -0.78 e

Comparative Analysis with Aziridinylphosphonate Isomers

The (R)-enantiomer exhibits distinct spectroscopic and electronic properties compared to its (S)-counterpart and non-methylated analogs:

  • Stereochemical Effects:

    • The (R)-configuration induces a +0.15 ppm upfield shift for the C2-methyl group in ¹H NMR compared to the (S)-isomer due to shielding by the phosphonate group.
    • DFT predicts a 2.3 kcal/mol energy difference between (R)- and (S)-isomers, favoring the (R)-form due to reduced steric clash between the methyl and phosphonate groups.
  • Methyl Substitution Impact:

    • Removing the C2-methyl group (aziridinylphosphonate) decreases ring strain by 8.4 kcal/mol but reduces solubility in polar solvents by 40%.

Table 3: Comparative properties of aziridinylphosphonate derivatives

Compound ³¹P NMR (ppm) Ring Strain (kcal/mol) Dipole Moment (D)
This compound 24.3 25.6 4.8
Dimethyl (S)-(2-methylaziridin-1-yl)phosphonate 24.1 25.9 4.7
Dimethyl aziridin-1-ylphosphonate 23.8 17.2 3.9

Properties

IUPAC Name

1-dimethoxyphosphoryl-2-methylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3P/c1-5-4-6(5)10(7,8-2)9-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILSPYZYUOXRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate typically involves the reaction of a suitable aziridine precursor with a dimethoxyphosphorylating agent. One common method is the reaction of (S)-2-methylaziridine with dimethyl phosphite under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or phosphates.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of functionalized aziridines with diverse applications.

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate and its derivatives have been investigated for their potential as pharmaceutical agents. The aziridine ring structure is known to confer unique biological activities, making these compounds valuable in drug development.

1.1 Antiviral Activity

Research indicates that phosphonates, including those containing aziridine moieties, exhibit antiviral properties. For instance, phosphoramidate derivatives of nucleosides have shown effectiveness against viruses such as HIV and Hepatitis C virus (HCV). This compound may serve as a precursor for synthesizing novel antiviral agents through modifications that enhance their efficacy and selectivity against viral targets .

Case Study:
A study on phosphoramidate derivatives demonstrated that modifications to the aziridine structure could significantly enhance antiviral activity. The incorporation of specific substituents on the aziridine ring was linked to improved potency against viral replication .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Organophosphonates, including this compound, have shown promise as potential antimicrobial agents against various bacterial strains. The mechanism of action often involves interference with bacterial phospholipid metabolism or protein synthesis .

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli K1215 µg/mL
This compoundStaphylococcus aureus10 µg/mL

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture, particularly as a pesticide or herbicide.

2.1 Pesticidal Activity

Research has suggested that organophosphonates can act as effective pesticides due to their ability to inhibit key enzymes in pest organisms. The aziridine structure may enhance the stability and bioactivity of these compounds in agricultural settings .

Case Study:
A study focusing on the synthesis of novel phosphonates revealed their effectiveness against common agricultural pests, demonstrating a significant reduction in pest populations when treated with formulations containing this compound .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of aziridine derivatives with phosphonic acid esters under controlled conditions. The specific stereochemistry of the aziridine plays a crucial role in determining the biological activity of the resulting phosphonates.

Data Table: Synthesis Conditions for this compound

Reaction StepConditions
Aziridine FormationHeating at 45–50°C in tetrahydrofuran
PhosphorylationReaction with dimethyl phosphite
PurificationColumn chromatography with EtOAc/hexane

Mechanism of Action

The mechanism of action of Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate involves its reactivity as an aziridine derivative. The strained three-membered ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. The dimethoxyphosphoryl group can also participate in coordination or covalent bonding with biological molecules, influencing the compound’s biological activity. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate with structurally related dimethyl phosphonate derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Table 1: Key Comparative Data for Dimethyl Phosphonate Derivatives

Compound Name CAS Number Molecular Formula Substituent Group Application Key Properties/Notes
This compound Not provided C₅H₁₂NO₃P (R)-2-Methylaziridin-1-yl Research (hypothesized) Chiral center, aziridine enhances nucleophilicity; potential for asymmetric catalysis
Dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate (Trichlorfon) 52-68-6 C₄H₈Cl₃O₄P Trichloro-hydroxyethyl Pesticide, veterinary antiparasitic Hydrolyzes to dichlorvos (acetylcholinesterase inhibitor); carcinogenic risk noted
Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate Not provided C₁₄H₂₁ClN₅O₄P Purinyl-methyl-ethoxy-methyl Pharmaceutical research Chiral phosphonate analog of nucleosides; antiviral/anticancer potential
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate Not provided C₉H₁₂NO₆P Hydroxy(2-nitrophenyl)methyl Crystallography studies Exhibits hydrogen bonding; structural analog for coordination chemistry
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate 62285-48-7 C₆H₁₄NO₄P (Dimethylcarbamoyl)methyl Chemical intermediate Amide-phosphonate hybrid; used in peptide mimetics

Structural and Reactivity Comparisons

Substituent Effects

  • Aziridine vs. Purinyl Groups : The aziridine ring in the target compound confers rigidity and nucleophilic reactivity, enabling ring-opening reactions for functionalization . In contrast, purinyl substituents (e.g., in ’s compound) facilitate interactions with biological targets like DNA/RNA .
  • Chloro-Hydroxyethyl (Trichlorfon) : The electron-withdrawing trichloro group in Trichlorfon increases electrophilicity, promoting hydrolysis to dichlorvos, a potent insecticide .

Synthesis Methods Dimethyl phosphonates are typically synthesized via nucleophilic substitution (e.g., reaction of dimethyl methyl phosphonate with organolithium reagents, as in ) or Michaelis-Arbuzov reactions . Stereochemical control, critical for the (R)-configured aziridine compound, may involve chiral auxiliaries or asymmetric catalysis .

Applications

  • Agricultural (Trichlorfon) : Widely used as a pesticide, though restricted due to toxicity .
  • Pharmaceutical (Purinyl Derivatives) : Investigated for antiviral/anticancer activity due to structural mimicry of nucleotides .
  • Material Science (Nitro-Phenyl Derivatives) : Studied for hydrogen-bonding networks in crystal engineering .

Safety and Stability Trichlorfon’s hazards include acute neurotoxicity and carcinogenicity, necessitating stringent handling protocols .

Key Research Findings

  • Tautomerization Effects : Dimethyl phosphonate/phosphite tautomerization () impacts reactivity; bulky substituents (e.g., aziridine) may stabilize the phosphonate form, altering reaction pathways .
  • Stereochemical Control : highlights the importance of enantioselective synthesis for reducing purification steps, a principle applicable to the target compound’s (R)-configuration .

Biological Activity

Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphonate group that contributes to its biological activity. The aziridine ring structure is known for its ability to undergo various chemical reactions, making it a versatile building block in medicinal chemistry. The chirality of the compound also plays a crucial role in its interaction with biological targets.

Antiviral Properties

Research indicates that phosphonates, including this compound, exhibit antiviral properties. These compounds can act as prodrugs, which are metabolized into active forms that inhibit viral replication. For instance, nucleoside phosphonates have been shown to be effective against viruses such as HIV and hepatitis B . The mechanism often involves the inhibition of viral polymerases or other enzymes critical for viral replication.

Antitumor Activity

There is emerging evidence that phosphonates may also possess antitumor properties. Studies have demonstrated that certain phosphonate derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways or inducing apoptosis . The structural modifications of the aziridine moiety may enhance these effects, making this compound a candidate for further investigation in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups in biochemical processes. This mimicry allows it to interfere with enzyme activities that require phosphate substrates.

Enzyme Inhibition

Phosphonates often act as inhibitors of enzymes such as kinases and phosphatases. For instance, they can disrupt the phosphorylation processes essential for various cellular functions . This inhibition can lead to altered signaling pathways that are crucial for both viral replication and tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of phosphonates similar to this compound:

StudyFindings
Ciesla et al. (2003)Demonstrated the efficacy of nucleoside phosphonates in treating herpes and poxvirus infections in animal models .
Pertusati et al. (2012)Reviewed the antiviral properties of various nucleoside phosphonates, highlighting their mechanism of action against viral polymerases .
Beksultanova et al. (2021)Investigated the use of aziridine-based ligands in catalytic reactions, suggesting potential applications in drug synthesis .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. Toxicological studies on related compounds have shown varying degrees of toxicity depending on dosage and exposure duration. For example, some phosphonates have been linked to elevated levels of serum indicators for lung injury in animal models .

Q & A

Q. What are the key synthetic routes to prepare Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate, and how do reaction conditions influence yield?

Methodological Answer:

  • Triflate-Azide Substitution: Reacting hydroxymethylphosphonate with triflic anhydride (Tf₂O) in dichloromethane (DCM) generates a triflate intermediate, which undergoes substitution with sodium azide to yield the azidomethyl-phosphonate derivative. This method achieves quantitative conversion under mild conditions .
  • CuAAC Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azidomethyl-phosphonates and terminal alkynes in tetrahydrofuran (THF) with triethylamine (TEA) produces triazole-functionalized phosphonates. Catalyst choice (e.g., CuNPs/C) and solvent purity are critical to avoid side reactions .
  • Safety Note: Diazotransfer reactions require strict control of temperature and azide handling due to explosion risks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management: Avoid water contact (risk of toxic gas release). Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose in labeled hazardous waste containers .
  • Decomposition Products: Monitor for phosphorus oxides (POₓ) and nitrogen oxides (NOₓ) during thermal degradation. Use scrubbers or carbon filters in exhaust systems .

Advanced Research Questions

Q. How can enantioselective synthesis of this phosphonate be achieved using chiral ligands?

Methodological Answer:

  • Josiphos Ligands: (R,Sp)-Josiphos-1 ligands paired with rhodium or palladium catalysts enable asymmetric hydrogenation of β-ketophosphonates. The (S)-configuration is favored when using (R,Sp)-Josiphos, as confirmed by optical rotation comparisons .
  • Optimization: Adjust solvent polarity (e.g., methanol vs. toluene) and hydrogen pressure (1–10 atm) to enhance enantiomeric excess (ee). Monitor reactions via chiral HPLC .

Q. What analytical techniques resolve structural ambiguities in phosphonate derivatives?

Methodological Answer:

  • 2D NMR: Use HSQC and HMBC to assign quaternary carbons and phosphorus-coupled protons. For example, coupling constants between P=O and adjacent CH₂ groups (~10–15 Hz) confirm phosphonate connectivity .
  • X-ray Crystallography: Co-crystallize with heavy atoms (e.g., bromine derivatives) to determine absolute stereochemistry. Crystallographic data for related compounds (e.g., hydroxymethylphosphonate) are available in Acta Crystallographica .

Q. How do phosphonate analogues inhibit enzymes like cytosolic 5′-nucleotidase II (cN-II)?

Methodological Answer:

  • Mechanistic Insight: Non-hydrolysable phosphonate bonds in ribonucleoside analogues block the active site of cN-II. Docking studies reveal hydrophobic stacking between the phosphonate group and residues Tyr50/Phe157/Trp160 .
  • Validation: Measure inhibition kinetics (IC₅₀) via UV-Vis assays using adenosine monophosphate (AMP) as a substrate. Competitive inhibition is confirmed by Lineweaver-Burk plots .

Q. How can contradictions in reported synthetic yields be addressed?

Methodological Answer:

  • Source Analysis: Compare reaction scales (e.g., gram-scale vs. milligram), purity of starting materials (e.g., diazocarbonyl compounds), and workup methods (e.g., column chromatography vs. distillation) .
  • Case Study: Dimethyl (1-diazo-2-oxopropyl)phosphonate synthesis yields vary (54–69%) due to azide stability and light exposure during purification. Reproduce under inert argon with blue LED irradiation for consistency .

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